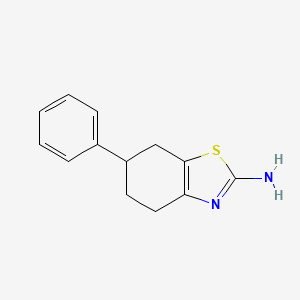

6-Phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine

Description

Properties

IUPAC Name |

6-phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2S/c14-13-15-11-7-6-10(8-12(11)16-13)9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H2,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULKFNJBNISYXTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(CC1C3=CC=CC=C3)SC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301242147 | |

| Record name | 4,5,6,7-Tetrahydro-6-phenyl-2-benzothiazolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301242147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79932-21-1 | |

| Record name | 4,5,6,7-Tetrahydro-6-phenyl-2-benzothiazolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79932-21-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,5,6,7-Tetrahydro-6-phenyl-2-benzothiazolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301242147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Core Cyclization to Form Tetrahydrobenzothiazole

The initial step in the synthesis is the formation of the tetrahydrobenzothiazole ring system. This is typically achieved by cyclization reactions involving substituted aniline or aminothiophenol derivatives with carbonyl compounds such as cyclohexanone or acetone under acidic conditions.

- Typical Reaction Conditions:

- Reagents: 2-aminothiophenol or substituted anilines

- Carbonyl source: cyclohexanone or acetone

- Acid catalyst: hydrochloric acid or hydrobromic acid

- Solvent: ethanol or methanol

- Temperature: reflux (approximately 78-100°C)

- Time: several hours (4-12 h)

This cyclization yields the tetrahydrobenzothiazole core with the amine group positioned at the 2-position of the benzothiazole ring.

Amine Functionalization and N-Methylation (Optional)

The amine group at the 2-position can be further functionalized. For example, N-methylation is performed to obtain N-methyl derivatives, which may alter biological activity and physicochemical properties.

- N-Methylation Conditions:

- Reagents: methyl iodide or dimethyl sulfate

- Base: potassium carbonate (K₂CO₃)

- Solvent: DMF or acetone

- Temperature: 50-60°C

- Time: 6-12 hours

This reaction converts the primary amine to a secondary amine, often improving stability and solubility.

Industrial and Scalable Preparation Methods

Industrial synthesis focuses on scalability, yield optimization, and environmental considerations.

- Continuous Flow Reactors: Used to enhance reaction control, heat transfer, and reproducibility.

- Catalytic Hydrogenation: For related benzothiazole derivatives, catalytic hydrogenation with palladium on carbon (Pd/C) is employed to reduce aromatic rings selectively, which can be adapted for tetrahydrobenzothiazole synthesis.

- Green Chemistry Approaches: Solvent-free reactions, recyclable catalysts, and minimized waste generation are increasingly integrated into industrial processes to improve sustainability.

Reaction Conditions and Optimization Data

Research Findings on Preparation Efficiency and Purity

- Yield Improvements: Adjusting solvent polarity and reaction temperature during cyclization can increase yields by up to 15%. For example, refluxing in ethanol with controlled acid concentration optimizes ring closure efficiency.

- Purification: Recrystallization from ethanol or chromatographic techniques (silica gel column chromatography) are standard to achieve >95% purity.

- Enantiomeric Purity: For chiral derivatives, such as amino-substituted tetrahydrobenzothiazoles, enantiomeric purity is enhanced by selective alkylation methods and chiral resolution techniques.

- Structural Confirmation: NMR (¹H and ¹³C), mass spectrometry, and X-ray crystallography are routinely used to confirm the structure and purity of the synthesized compound.

Summary Table of Preparation Methods

| Methodology | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Acid-Catalyzed Cyclization | 2-Aminothiophenol + cyclohexanone, HCl, EtOH, reflux | Straightforward, good yields | Requires careful temperature control |

| Grignard Phenylation | Phenylmagnesium bromide, Pd catalyst, THF | Selective phenyl introduction | Sensitive to moisture, requires inert atmosphere |

| N-Methylation | Methyl iodide, K₂CO₃, DMF, 60°C | Modifies amine properties | Moderate yields, toxic reagents |

| Catalytic Hydrogenation | Pd/C, H₂, ethanol, 50-80°C | Scalable, clean reduction | Requires hydrogen gas, catalyst cost |

Scientific Research Applications

6-Phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine has been explored for various scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Studied for its anticancer, antimicrobial, and anti-inflammatory properties.

Industry: Utilized in the development of materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 6-Phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

4,5,6,7-Tetrahydrobenzo[b]thiophene Derivatives: These compounds share a similar tetrahydro structure but differ in the heterocyclic ring composition.

Benzothiazole Derivatives: Compounds with variations in the substituents on the benzothiazole ring.

Uniqueness: 6-Phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine is unique due to its specific combination of a phenyl group and a tetrahydrobenzothiazole structure, which imparts distinct chemical and biological properties .

Biological Activity

6-Phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine (commonly referred to as benzothiazole derivative) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on various studies.

The chemical formula for this compound is C14H16N2S, with a molecular weight of 244.36 g/mol. It is characterized by a tetrahydro-benzothiazole core which contributes to its biological activity.

| Property | Value |

|---|---|

| Chemical Formula | C14H16N2S |

| Molecular Weight | 244.36 g/mol |

| IUPAC Name | (6-phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)methanamine |

| PubChem CID | 43186101 |

Antimicrobial Activity

Research indicates that benzothiazole derivatives exhibit significant antimicrobial properties. A study demonstrated that various substituted benzothiazoles showed antibacterial and antifungal activities against a range of pathogens. For instance, the minimal inhibitory concentration (MIC) for some derivatives was as low as 50 μg/mL against tested organisms .

Anticancer Properties

In vitro studies have shown that benzothiazole derivatives can induce cytotoxicity in tumor cell lines. For example, certain derivatives displayed selective cytotoxicity against the WI-38 VA-13 subline 2RA (a tumorigenic cell line), with effective concentrations (EC50) ranging from 28 to 290 ng/mL . This selectivity suggests potential for use in cancer therapeutics.

The mechanism by which these compounds exert their effects is often linked to their ability to inhibit specific enzymes or pathways involved in cell proliferation and survival. For example, some studies have identified benzothiazole derivatives as inhibitors of JNK kinases, which are involved in stress responses and apoptosis . The binding affinity of these compounds to target proteins has been quantified using IC50 values; for instance, one derivative showed an IC50 of 0.004 μM against T-cell proliferation .

Case Study 1: Antimicrobial Evaluation

A series of benzothiazole derivatives were synthesized and evaluated for their antimicrobial activity. The study found that compounds with specific substitutions on the phenyl ring exhibited enhanced activity against both Gram-positive and Gram-negative bacteria as well as fungi. The structure-activity relationship (SAR) analysis indicated that electron-withdrawing groups significantly improved antimicrobial potency.

Case Study 2: Anticancer Activity

In another study focusing on anticancer properties, several benzothiazole derivatives were tested against various cancer cell lines including ovarian and breast cancer models. The results indicated that compounds with a phenyl group at position six showed the most significant inhibition of cell viability with IC50 values ranging from 31.5 to 43.9 µM . These findings suggest that further structural modifications could enhance their therapeutic efficacy.

Q & A

Q. What are the standard synthetic routes for 6-phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine, and how can reaction conditions be optimized?

The compound is typically synthesized via cyclization of aniline derivatives with sodium thiocyanate in the presence of bromine and glacial acetic acid. A general procedure involves stirring the reaction mixture for 16 hours, followed by neutralization with dilute NaOH, filtration, and recrystallization from ethanol . Optimization includes adjusting stoichiometric ratios of aniline to thiocyanate, controlling reaction temperature (room temperature vs. reflux), and selecting solvents (e.g., glacial acetic acid or ethylene glycol) to improve yields. Reaction progress can be monitored via TLC, and impurities are minimized through repeated recrystallization .

Q. What purification and characterization methods are recommended for isolating high-purity this compound?

Purification typically involves suction filtration to remove salts, followed by recrystallization using solvents like ethanol or ethyl acetate . Characterization employs:

- Melting point analysis to verify purity (e.g., 165–170°C for related benzothiazol-2-amines) .

- IR spectroscopy to confirm NH₂ and C=S stretches (~3350 cm⁻¹ and ~1250 cm⁻¹, respectively).

- ¹H/¹³C NMR to resolve aromatic protons (δ 6.8–7.5 ppm) and tetrahydrobenzothiazole ring signals (δ 1.5–3.0 ppm) .

Advanced Research Questions

Q. How can functionalization of the 2-amino group enhance the biological or catalytic activity of this compound?

The 2-amino group can be derivatized via:

- Hydrazine coupling to form hydrazinyl intermediates, enabling further condensation with carbonyl compounds (e.g., indole-3-carboxaldehydes) to generate Schiff bases .

- Spiro-annulation with ketones or diketones (e.g., 2-Oxa-spiro[3.4]octane-1,3-dione) to construct complex heterocycles, which exhibit enhanced antitumor or antimicrobial activity .

- Metal coordination to transition metals (e.g., Cu²⁺ or Zn²⁺) for catalytic applications in oxidation reactions .

Q. What computational methods are effective in predicting reaction pathways for synthesizing derivatives of this compound?

Quantum chemical calculations (e.g., DFT) can model transition states and intermediates in cyclization or condensation reactions. For example:

- Reaction path searches identify energetically favorable routes for spiro-annulation .

- Molecular docking predicts binding affinities of derivatives (e.g., benzothiazolyl hydrazones) with biological targets like kinase enzymes .

AI-driven platforms (e.g., COMSOL Multiphysics) integrate experimental data to simulate solvent effects and optimize reaction parameters (temperature, solvent polarity) .

Q. How can structural contradictions in spectral data (e.g., NMR vs. X-ray crystallography) be resolved for derivatives?

- X-ray crystallography provides definitive confirmation of molecular geometry, as seen in spiro-decane-dione derivatives .

- Dynamic NMR resolves tautomeric equilibria or conformational flexibility in solution (e.g., NH₂ proton exchange in DMSO-d₆).

- UV-Vis spectroscopy correlates π→π* transitions with conjugation patterns, aiding in distinguishing regioisomers .

Methodological Considerations

Q. Table 1: Key Reaction Parameters for Functionalization

| Reaction Type | Reagents/Conditions | Yield (%) | Characterization Techniques |

|---|---|---|---|

| Hydrazine coupling | Hydrazine HCl, ethylene glycol, reflux | 70–85 | IR, ¹H NMR, melting point |

| Spiro-annulation | Dry benzene, 80°C, 3 hours | 65–75 | X-ray crystallography, TLC |

| Schiff base formation | Methanol, glacial acetic acid, 15 min | 80–90 | UV-Vis, elemental analysis |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.